5-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a pyrrolidine ring, a thiophene ring, and a furan-2-carboxamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 5-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of the bromine atom into the furan ring.
Amidation: Formation of the furan-2-carboxamide moiety.
Substitution: Introduction of the pyrrolidine and thiophene rings through substitution reactions.
The reaction conditions for each step may vary, but common reagents include bromine for bromination, amines for amidation, and various catalysts for substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
5-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can be compared with other similar compounds, such as:
5-bromo-2-(pyrrolidin-1-yl)pyridine: Shares the bromine and pyrrolidine moieties but differs in the rest of the structure.
5-bromo-2-(pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of the furan-2-carboxamide moiety.
4-(pyrrolidin-1-yl)benzonitrile: Lacks the bromine and thiophene rings but contains the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17BrN2O2S |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H17BrN2O2S/c16-14-6-5-12(20-14)15(19)17-10-11(13-4-3-9-21-13)18-7-1-2-8-18/h3-6,9,11H,1-2,7-8,10H2,(H,17,19) |
InChI Key |
BLAKJTVVWPWXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CS3 |
Origin of Product |
United States |
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